Bis-THA inhibitor 8
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Overview
Description
Bis-THA inhibitor 8 is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and environmental applications. It is a derivative of tetrahydroacridine, known for its potent inhibitory effects on acetylcholinesterase, an enzyme crucial in the breakdown of acetylcholine. This compound has shown promise in various fields, including medicinal chemistry and environmental science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis-THA inhibitor 8 involves a multi-step process. The primary method includes the alkylation of tetrahydroacridine derivatives. The reaction typically starts with the preparation of 9-amino-1,2,3,4-tetrahydroacridine, which is then subjected to alkylation using alkylene dihalides under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide or dimethyl sulfoxide, with a base like potassium carbonate .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography .
Chemical Reactions Analysis
Types of Reactions: Bis-THA inhibitor 8 undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the amino groups can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted tetrahydroacridine derivatives.
Scientific Research Applications
Bis-THA inhibitor 8 has a wide range of applications in scientific research:
Chemistry: Used as a molecular probe to study enzyme inhibition and reaction mechanisms.
Biology: Investigated for its potential as an antimicrobial agent against bacterial, mycobacterial, and fungal pathogens.
Medicine: Explored for its therapeutic potential in treating neurodegenerative diseases like Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Mechanism of Action
The primary mechanism of action of Bis-THA inhibitor 8 involves the inhibition of acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting this enzyme, this compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are prominent .
Comparison with Similar Compounds
Tacrine: An earlier acetylcholinesterase inhibitor with similar structural features but higher hepatotoxicity.
Donepezil: Another acetylcholinesterase inhibitor with a different structural framework but similar therapeutic applications.
Galantamine: A natural product-based acetylcholinesterase inhibitor with additional nicotinic receptor modulating properties.
Uniqueness: Bis-THA inhibitor 8 stands out due to its higher selectivity and potency in inhibiting acetylcholinesterase compared to its predecessors. It also exhibits a broader spectrum of antimicrobial activity, making it a versatile compound in both medicinal and environmental applications .
Properties
IUPAC Name |
N,N'-bis(1,2,3,4-tetrahydroacridin-9-yl)nonane-1,9-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44N4.2ClH/c1(2-4-14-24-36-34-26-16-6-10-20-30(26)38-31-21-11-7-17-27(31)34)3-5-15-25-37-35-28-18-8-12-22-32(28)39-33-23-13-9-19-29(33)35;;/h6,8,10,12,16,18,20,22H,1-5,7,9,11,13-15,17,19,21,23-25H2,(H,36,38)(H,37,39);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPAVLZEZHTXKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCCCCNC4=C5CCCCC5=NC6=CC=CC=C64.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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